
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(4-(furan-2-yl)-3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C20H20N6O2 and its molecular weight is 376.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Mechanism
Research has shown interest in the synthesis and mechanistic study of compounds structurally related to the given chemical. For instance, a study by Ledenyova et al. (2018) explored the reaction mechanism of ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates with thiourea, involving an ANRORC rearrangement and N-formylation to yield complex heterocycles. This study contributes to understanding the synthetic pathways and mechanisms of related heterocyclic compounds (Ledenyova et al., 2018).
Chemical Reactions and Properties
Further, the work by El-Essawy and Rady (2011) on the synthesis of N-alkylated 1,2,4-triazoles, 1,3,4-oxadiazoles, and 1,3,4-thiadiazoles based on a structurally similar compound highlights the versatility of these chemical frameworks in producing a variety of heterocyclic derivatives. Such research illustrates the potential of these compounds in the development of new chemical entities with varied applications (El-Essawy & Rady, 2011).
Biological Evaluation
The biological evaluation of pyrazolopyrimidines derivatives, as discussed by Rahmouni et al. (2016), provides insights into the anticancer and anti-inflammatory potential of compounds within this chemical domain. Such studies are crucial for understanding the biological relevance and therapeutic prospects of these molecules (Rahmouni et al., 2016).
Antibacterial, Antiurease, and Antioxidant Activities
Additionally, the investigation into the antibacterial, antiurease, and antioxidant activities of some new 1,2,4-Triazole Schiff base and amine derivatives by Sokmen et al. (2014) demonstrates the potential biomedical applications of these compounds. The study's findings on the synthesized compounds' effective antiurease and antioxidant activities suggest their utility in pharmaceutical research and development (Sokmen et al., 2014).
Antileukemic Activities
The synthesis and antileukemic activities of furanyl, pyranyl, and ribosyl derivatives, as explored by Earl and Townsend (1979), further underscore the importance of such compounds in medicinal chemistry, particularly in cancer therapy (Earl & Townsend, 1979).
Mecanismo De Acción
Target of Action
It is known that many indole derivatives, which share structural similarities with this compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.
Mode of Action
Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Propiedades
IUPAC Name |
N-[2-[4-(furan-2-yl)-3,5-dimethylpyrazol-1-yl]ethyl]-2-phenyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O2/c1-14-19(18-9-6-12-28-18)15(2)25(23-14)11-10-21-20(27)17-13-22-26(24-17)16-7-4-3-5-8-16/h3-9,12-13H,10-11H2,1-2H3,(H,21,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNWWHNKSFREWMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCNC(=O)C2=NN(N=C2)C3=CC=CC=C3)C)C4=CC=CO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 4-{[(2,4-dichlorophenyl)methyl]amino}-1-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2478867.png)
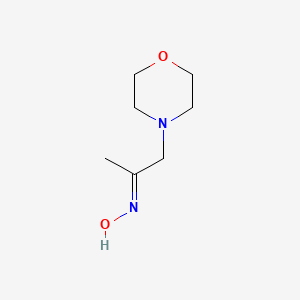
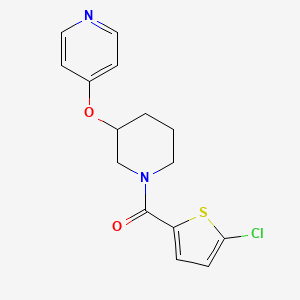
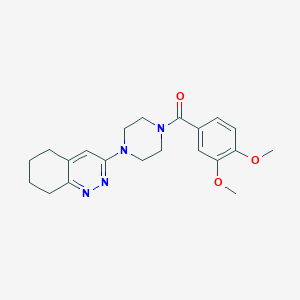
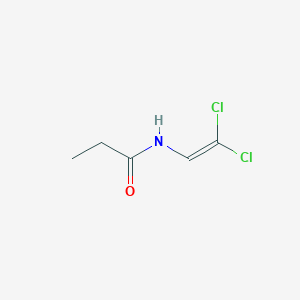
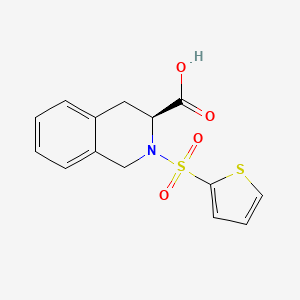

![1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea](/img/structure/B2478877.png)
![N-[1-(5-Chlorothiophen-2-yl)propan-2-yl]prop-2-enamide](/img/structure/B2478878.png)
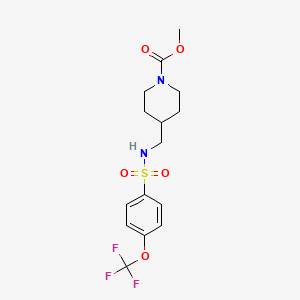
![2-(2-(2-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetonitrile](/img/structure/B2478882.png)


